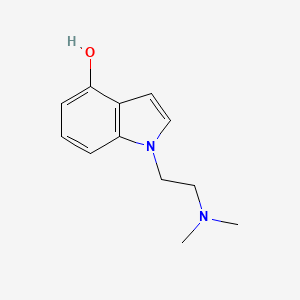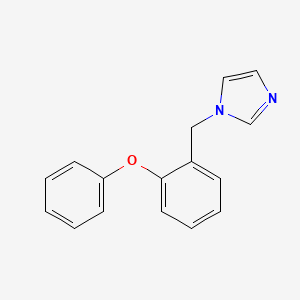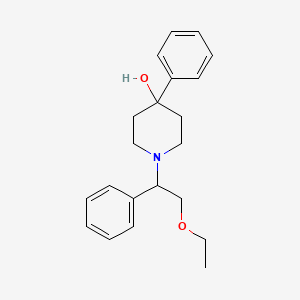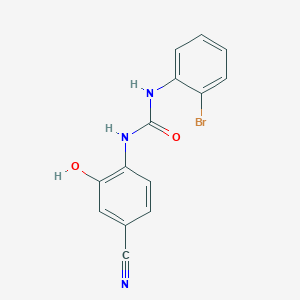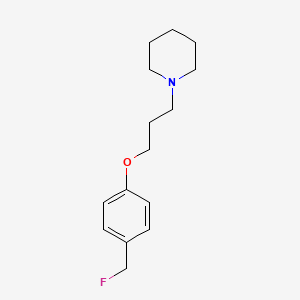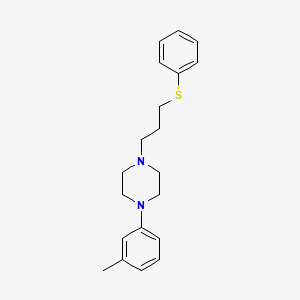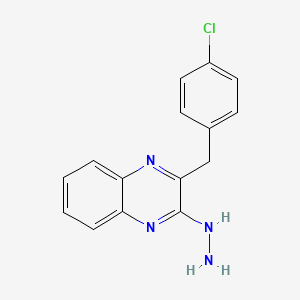
1-(3-(4-Chlorobenzyl)quinoxalin-2-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine is a compound that belongs to the quinoxaline family, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine typically involves the reaction of quinoxaline derivatives with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various hydrazine derivatives .
科学的研究の応用
1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
作用機序
The mechanism of action of 1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and disrupt cellular signaling pathways, leading to the inhibition of cell growth and proliferation . The compound’s hydrazine moiety allows it to form reactive intermediates that can interact with various biomolecules .
類似化合物との比較
Similar Compounds
1-(4-chlorophenyl)-3-(4-((3-methyl quinoxalin-2-yl)amino)phenyl)urea: Known for its anticancer activity.
Quinoxaline-1,3,4-oxadiazole hybrids: Exhibits promising anticancer activities against various cell lines.
Uniqueness
1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H13ClN4 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
[3-[(4-chlorophenyl)methyl]quinoxalin-2-yl]hydrazine |
InChI |
InChI=1S/C15H13ClN4/c16-11-7-5-10(6-8-11)9-14-15(20-17)19-13-4-2-1-3-12(13)18-14/h1-8H,9,17H2,(H,19,20) |
InChIキー |
SMGDWLQUFKXCFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





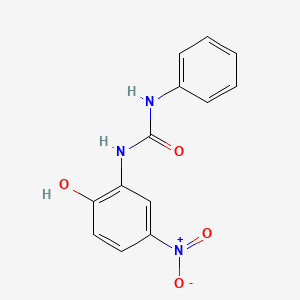



![1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
